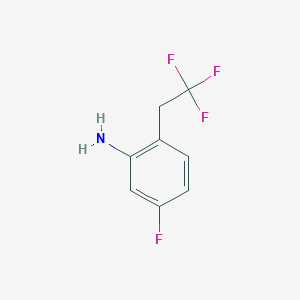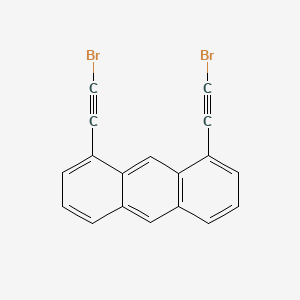
1,8-Bis(bromoethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(bromoethynyl)anthracene is an organic compound characterized by the presence of two bromoethynyl groups attached to the anthracene backbone
Méthodes De Préparation
The synthesis of 1,8-Bis(bromoethynyl)anthracene typically involves the bromination of 1,8-diethynylanthracene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethynyl groups. The process can be summarized as follows:
Starting Material: 1,8-Diethynylanthracene
Reagents: Bromine (Br2)
Solvent: Chloroform (CHCl3) or Carbon Tetrachloride (CCl4)
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring to ensure complete bromination.
Analyse Des Réactions Chimiques
1,8-Bis(bromoethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethynyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by palladium catalysts.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, nucleophiles such as amines or thiols, and oxidizing or reducing agents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
1,8-Bis(bromoethynyl)anthracene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science:
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors for detecting various analytes.
Biomedical Research:
Mécanisme D'action
The mechanism of action of 1,8-Bis(bromoethynyl)anthracene is primarily related to its ability to participate in π-π interactions and its electronic properties. The compound can interact with various molecular targets through its conjugated π-system, leading to changes in electronic properties and reactivity. These interactions are crucial for its applications in organic electronics and materials science.
Comparaison Avec Des Composés Similaires
1,8-Bis(bromoethynyl)anthracene can be compared with other anthracene derivatives, such as 1,8-Bis(phenylethynyl)anthracene and 1,8-Bis(dimesitylboryl)anthracene. These compounds share similar structural features but differ in their substituents, leading to variations in their electronic properties and reactivity.
1,8-Bis(phenylethynyl)anthracene:
1,8-Bis(dimesitylboryl)anthracene: The presence of dimesitylboryl groups introduces boron atoms into the structure, significantly altering its reactivity and potential for anion binding.
Propriétés
Numéro CAS |
778649-20-0 |
|---|---|
Formule moléculaire |
C18H8Br2 |
Poids moléculaire |
384.1 g/mol |
Nom IUPAC |
1,8-bis(2-bromoethynyl)anthracene |
InChI |
InChI=1S/C18H8Br2/c19-9-7-13-3-1-5-15-11-16-6-2-4-14(8-10-20)18(16)12-17(13)15/h1-6,11-12H |
Clé InChI |
WFUROLPAVDZASM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=C2C(=C1)C#CBr)C(=CC=C3)C#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


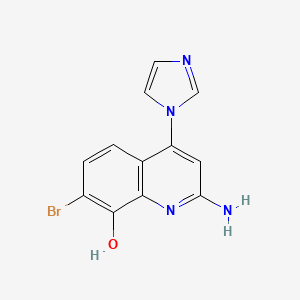
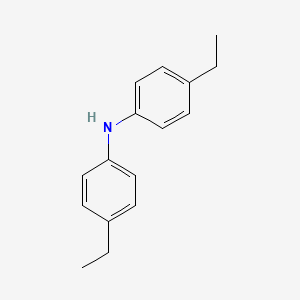
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)



![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
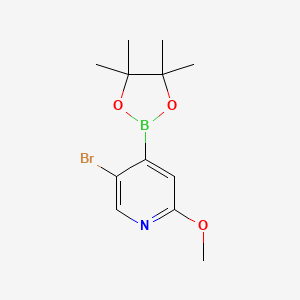

![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
